molecular formula C21H22Cl2F3N3O2 B14797728 (R)-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride

(R)-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B14797728
M. Wt: 476.3 g/mol
InChI Key: PGUQBBISBKGQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral benzamide derivative featuring a pyrrolidine core substituted with a 4-chlorobenzyl group and an acetamide-linked 3-(trifluoromethyl)benzamide moiety. Its hydrochloride salt enhances solubility for pharmacological applications. The stereochemistry (R-configuration) at the pyrrolidine-3-yl position is critical for target selectivity, likely influencing interactions with enzymes or receptors in therapeutic contexts.

Properties

Molecular Formula

C21H22Cl2F3N3O2

Molecular Weight

476.3 g/mol

IUPAC Name

N-[2-[[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H

InChI Key

PGUQBBISBKGQDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrrolidine derivative.

    Attachment of the Trifluoromethyl Benzamide Moiety: This step involves the coupling of the trifluoromethyl benzamide with the intermediate compound, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical assays.

Medicine

In medicine, ®-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can inhibit or activate various biochemical pathways, depending on the target protein. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct comparative studies for this compound. However, structural analogs can be inferred from patent literature and synthesis methodologies. Below is a comparison based on functional groups, physicochemical properties, and synthesis complexity:

Table 1: Key Structural and Physicochemical Comparisons

Property/Feature (R)-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride Example 53 ()
Molecular Weight ~474.91 g/mol (free base: 438.45 + HCl: 36.46) 589.1 g/mol (M+1)
Core Structure Pyrrolidine-acetamide-benzamide Pyrazolo-pyrimidine-chromene-benzamide
Halogen Substituents 4-Chlorobenzyl, 3-(trifluoromethyl)benzamide 5-Fluoro, 3-fluorophenyl, 2-fluorobenzamide
Synthetic Yield Not reported 28% (Example 53 synthesis)
Melting Point Not reported 175–178°C

Key Observations:

Structural Complexity : Both compounds feature halogenated aromatic systems (chlorine/fluorine) and amide linkages, but Example 53 () incorporates a pyrazolo-pyrimidine-chromene scaffold, increasing rigidity and molecular weight compared to the pyrrolidine-based flexibility of the target compound.

Halogen Effects : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, whereas Example 53’s multiple fluorinated groups may improve bioavailability and binding affinity to hydrophobic enzyme pockets .

Synthetic Challenges: Example 53’s low yield (28%) reflects the complexity of multi-step coupling reactions involving boronic acids and palladium catalysts.

Research Findings and Limitations

  • Spectroscopic Characterization : While emphasizes UV/NMR for structural elucidation of unrelated compounds, similar methodologies would apply to the target compound. For instance, ¹H-NMR could confirm the (R)-pyrrolidine configuration and amide bond formation .
  • Thermodynamic Data : ’s gas hydrate tables are irrelevant here but highlight the need for property databases specific to pharmaceuticals, which are absent in the provided materials.
  • Pharmacological Gaps: No activity data (e.g., IC₅₀, solubility) are available for the target compound, limiting direct comparisons with analogs.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

Methodological Answer:
Optimization involves:

  • Stepwise Coupling : Use EDC·HCl and HOBt for amide bond formation to minimize racemization, as demonstrated in analogous benzamide syntheses (e.g., coupling of 2-benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid with amines) .
  • Chiral Resolution : Employ chiral stationary phases (e.g., polysaccharide-based HPLC columns) or asymmetric hydrogenation for the pyrrolidine intermediate .
  • Purification : Utilize recrystallization with solvents like acetonitrile or THF to isolate the hydrochloride salt with ≥95% purity .
  • Scale-Up Safety : Conduct hazard analysis for intermediates like O-benzyl hydroxylamine hydrochloride, ensuring controlled addition rates and inert atmospheres .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies the 4-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and trifluoromethyl benzamide (δ 4.2–4.5 ppm for amide protons). ¹⁹F NMR confirms CF₃ presence .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (e.g., dechlorinated byproducts) and verify molecular ion peaks (e.g., [M+H]⁺ at ~550 m/z) .
  • XRPD : X-ray powder diffraction distinguishes crystalline forms of the hydrochloride salt, critical for reproducibility .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Intermediate Handling : O-benzyl hydroxylamine hydrochloride (toxic, irritant) requires glove boxes and fume hoods. Use neutralization protocols for spills (e.g., sodium bicarbonate) .
  • Chlorinated Solvents : Replace dichloromethane with less hazardous alternatives like ethyl acetate in extraction steps .
  • Thermal Risks : Monitor exothermic reactions (e.g., acyl chloride formation) via in-line IR spectroscopy to prevent runaway conditions .

Advanced: How can computational modeling predict reactivity of the trifluoromethyl group?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model CF₃ electronic effects. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites in the benzamide moiety .
  • MD Simulations : Assess solvation effects on the hydrochloride salt’s stability in aqueous buffers (e.g., using AMBER force fields) .
  • Docking Studies : Predict binding affinities of the compound to biological targets (e.g., kinases) via AutoDock Vina, leveraging the pyrrolidine ring’s conformational flexibility .

Advanced: How should researchers resolve contradictions in spectroscopic data between batches?

Methodological Answer:

  • Root-Cause Analysis : Compare HPLC traces for impurities (e.g., residual 4-chlorobenzyl chloride) using spiking experiments with authentic standards .
  • DoE Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., pH, temperature) causing variability in amidation yields .
  • Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. ¹H NMR integration) to quantify enantiomeric excess discrepancies .

Advanced: What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Coupling : Perform amide bond formation at 0–5°C to reduce base-catalyzed racemization (e.g., using DIPEA instead of triethylamine) .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates can recover the (R)-enantiomer with >99% ee .
  • In-Line Monitoring : Implement PAT tools like ReactIR to track chiral integrity in real-time during flow chemistry processes .

Advanced: How to design stability studies for the hydrochloride salt under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via UPLC-QTOF. The trifluoromethyl group is stable, but the pyrrolidine ring may oxidize .
  • Solid-State Stability : Store samples at 40°C/75% RH for 3 months; XRPD detects hydrate formation, requiring anhydrous packaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.